2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a cyclopropyl group at the 7-position of the pyrrolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The pyrrolopyrimidine ring can participate in electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups at the 2-position.
Electrophilic Substitution: Halogenated, sulfonylated, or acylated derivatives of the pyrrolopyrimidine ring.
Scientific Research Applications
2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases and other molecular targets in various biological systems.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, particularly kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells . The molecular targets and pathways involved include EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group at the 7-position, which can influence its biological activity and pharmacokinetic properties. The cyclopropyl group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-5-6-3-4-13(7-1-2-7)8(6)12-9/h3-5,7H,1-2H2 |
InChI Key |
IEGUSKZJHLMBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
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